![molecular formula C11H8BrF3N2 B1444884 4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1306966-11-9](/img/structure/B1444884.png)
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
Overview
Description
“4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Molecular Structure Analysis
The molecular formula of “4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is C10H6BrF3N2 . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .
Chemical Reactions Analysis
“4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is reported to react with titanium tetrachloride to afford binary adducts .
Scientific Research Applications
Agrochemical Industry
Pyrazoles, including the one , are known to have significant applications in the agrochemical industry. They can be used to synthesize pesticides that are effective in protecting crops from pests and diseases. The trifluoromethyl group in particular may enhance the biological activity of these compounds, making them more potent as agrochemical agents .
Medicinal Chemistry
In medicinal chemistry, pyrazoles serve as a scaffold for developing anti-inflammatory medications and antitumor drugs. The presence of a bromine atom allows for further functionalization, which can be tailored to target specific biological pathways. The trifluoromethyl group can also increase the metabolic stability of these compounds, potentially leading to drugs with improved pharmacokinetic profiles .
Synthesis of Bioactive Molecules
The compound is used as a starting material in the synthesis of various bioactive molecules. These include inhibitors that can modulate enzyme activity or receptor interactions, which is crucial in the development of new therapeutic agents. The structural versatility provided by the pyrazole core is invaluable in medicinal chemistry research .
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with metals. These complexes have diverse applications, including catalysis, magnetic materials, and luminescence. The bromo and trifluoromethyl groups in this compound can influence the electronic properties of the metal centers, affecting the overall properties of the complexes .
Organometallic Chemistry
This compound may be used in the preparation of organometallic complexes, which are important in catalysis and materials science. For instance, it can react with tin dichlorides to form solid hexacoordinate complexes. These complexes can be studied for their reactivity and potential as catalysts in organic synthesis .
Green Chemistry
The synthesis and applications of pyrazoles are also relevant in the context of green chemistry. Researchers are exploring environmentally friendly methods to synthesize these compounds, including the use of microwave irradiation and other energy-efficient techniques. The compound can be synthesized using such methods, contributing to sustainable chemical practices .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-1-3-9(4-2-8)11(13,14)15/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKXNRCHDNVDPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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